GRF (1-29) amide (rat)

Endocrinology Pituitary Pharmacology Growth Hormone Secretion

Choose GRF (1-29) amide (rat) for pituitary research because generic substitution with human, bovine, or full-length rGRF(1-43)OH introduces confounding variables. This rat-specific sequence delivers 3- to 6-fold higher potency than heterologous GRFs in rat pituitary assays, making it the definitive standard for dose-response GH secretion studies, somatostatin interaction analysis, and GHRH receptor characterization. With a well-defined ED50 of 3×10⁻¹¹ M for adenylate cyclase activation, it serves as an essential reference standard for novel GHRH agonist/antagonist screening and peptide stability research (half-lives: 18±4 min serum, 13±3 min liver).

Molecular Formula C155H251N49O40S
Molecular Weight 3473.0 g/mol
Cat. No. B3030550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRF (1-29) amide (rat)
Molecular FormulaC155H251N49O40S
Molecular Weight3473.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N
InChIInChI=1S/C155H251N49O40S/c1-20-80(12)120(201-127(220)85(17)180-138(231)112(68-119(215)216)189-126(219)83(15)178-128(221)94(157)65-90-69-169-74-176-90)149(242)198-109(62-87-32-24-23-25-33-87)145(238)204-123(86(18)207)151(244)200-114(73-206)147(240)199-113(72-205)146(239)194-108(64-89-41-45-93(209)46-42-89)142(235)186-98(37-30-55-173-154(165)166)131(224)185-99(38-31-56-174-155(167)168)135(228)202-122(82(14)22-3)150(243)197-103(58-76(4)5)129(222)175-71-117(212)181-100(47-49-115(158)210)133(226)191-105(60-78(8)9)140(233)193-107(63-88-39-43-92(208)44-40-88)137(230)179-84(16)125(218)183-97(36-29-54-172-153(163)164)130(223)184-96(34-26-27-52-156)132(225)190-104(59-77(6)7)139(232)192-106(61-79(10)11)141(234)195-110(66-91-70-170-75-177-91)143(236)187-101(48-50-118(213)214)136(229)203-121(81(13)21-2)148(241)188-102(51-57-245-19)134(227)196-111(67-116(159)211)144(237)182-95(124(160)217)35-28-53-171-152(161)162/h23-25,32-33,39-46,69-70,74-86,94-114,120-123,205-209H,20-22,26-31,34-38,47-68,71-73,156-157H2,1-19H3,(H2,158,210)(H2,159,211)(H2,160,217)(H,169,176)(H,170,177)(H,175,222)(H,178,221)(H,179,230)(H,180,231)(H,181,212)(H,182,237)(H,183,218)(H,184,223)(H,185,224)(H,186,235)(H,187,236)(H,188,241)(H,189,219)(H,190,225)(H,191,226)(H,192,232)(H,193,233)(H,194,239)(H,195,234)(H,196,227)(H,197,243)(H,198,242)(H,199,240)(H,200,244)(H,201,220)(H,202,228)(H,203,229)(H,204,238)(H,213,214)(H,215,216)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)(H4,167,168,174)/t80-,81-,82-,83-,84-,85-,86+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1
InChIKeyMEFNIEDWNSBZSR-UCRGYRMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRF (1-29) Amide (Rat): A Synthetic 29-Amino Acid Growth Hormone-Releasing Factor Fragment for Rat Endocrinology Research


GRF (1-29) amide (rat), also known as rGHRH(1-29)NH2 (CAS: 91826-20-9), is a synthetic peptide comprising the first 29 amino acids of the rat growth hormone-releasing factor [1]. It is a principal tool for studying growth hormone (GH) secretion, pituitary function, and the somatotropic axis in rat models. This fragment retains the full biological activity of the larger endogenous peptide in stimulating GH release from the anterior pituitary [2].

Why Substituting GRF (1-29) Amide (Rat) with Generic Analogs in Rat Models Can Compromise Scientific Outcomes


Generic substitution of rGRF(1-29)NH2 with human, bovine, or even the full-length rat peptide rGRF(1-43)OH is not scientifically valid. Studies demonstrate that rat GRF exhibits significantly different potency profiles compared to heterologous GRFs in rat pituitary assays [1]. Furthermore, the 1-29 fragment (the amide) and the full-length 1-43 peptide (the acid) show distinct kinetic and functional behaviors, including differences in receptor activation and response repeatability, indicating they are not functionally interchangeable [2]. Using an incorrect analog introduces confounding variables that can lead to misinterpretation of GH secretion dynamics.

Quantitative Evidence: Validated Performance Metrics for GRF (1-29) Amide (Rat) vs. Common Analogs


Enhanced Pituitary Potency: rGRF(1-29)NH2 is 3- to 6-Fold More Potent than Heterologous GRFs in Homologous Rat Pituitary Assays

In a direct, comparative in vitro study using rat anterior pituitary cells, rGRF(1-29)NH2 was 3 to 6 times more potent in stimulating GH release than human, bovine/caprine, porcine, and ovine GRFs [1]. All peptides elicited parallel dose-response curves and similar maximal GH secretion, but the rat peptide achieved its effect at significantly lower concentrations. The increased potency was attributed to structural differences in the amino terminus of the native rat GRF sequence [1].

Endocrinology Pituitary Pharmacology Growth Hormone Secretion

Defined Adenylate Cyclase Activation: rGRF(1-29)NH2 Exhibits an ED50 of 3 x 10^-11 M in Rat Pituitary Cells

The functional potency of rGRF(1-29)NH2 was precisely quantified via its ability to stimulate adenylate cyclase, a key second messenger in the GH-release pathway. In normal rat pituitary cells in monolayer culture, rGRF(1-29)NH2 stimulated adenylate cyclase with an ED50 of 3 x 10^-11 M [1]. This established a clear, quantitative baseline for activation.

Signal Transduction Receptor Pharmacology Adenylate Cyclase Assay

Predicted In Vivo Stability Profile: rGRF(1-29)NH2 Half-Life Quantified as 18 ± 4 min in Serum and 13 ± 3 min in Liver Homogenate

The catabolism of rGRF(1-29)NH2 was directly studied, providing a clear, quantitative stability profile. Time-course studies of peptide disappearance revealed apparent half-lives of 18 ± 4 minutes in rat serum and 13 ± 3 minutes in rat liver homogenate [1]. This degradation is primarily mediated by dipeptidyl peptidase IV (DPP IV), which cleaves the Ala2-Asp3 bond, and other tissue-specific enzymes [1].

Peptide Stability Pharmacokinetics Metabolism

Functional Distinction from VIP: Use of rGRF(1-29)NH2 as a Tool to Delineate Separate Receptor Systems

The development of a competitive antagonist based on rGRF(1-29)NH2, (N-Ac-Tyr1, D-Arg2)-GRF(1-29)-NH2, enabled a direct pharmacological dissection of receptor systems. Using this antagonist, it was demonstrated that GRF and vasoactive intestinal peptide (VIP) receptors represent distinct entities in the rat anterior pituitary, despite their structural homology [1]. While VIP is a weak GRF-agonist at concentrations greater than 10 nM [2], the specific antagonist confirms that GRF's primary physiological effects are mediated through its own dedicated receptor.

Receptor Pharmacology Signal Specificity Peptide Crosstalk

Optimal Research Applications for GRF (1-29) Amide (Rat) Based on Validated Performance Data


Precise Somatotropic Axis Studies in Rat Models

The 3- to 6-fold higher potency of rGRF(1-29)NH2 over heterologous GRFs in rat pituitary assays [1] makes it the definitive choice for experiments requiring maximal sensitivity and physiological relevance. This includes dose-response studies of GH secretion, investigation of somatostatin interactions, and analysis of pituitary function under various metabolic states (e.g., obesity [2]). Using the rat-specific sequence ensures the most accurate interpretation of in vivo and in vitro results.

Validated Probe for GHRH Receptor Pharmacology and Signal Transduction

With a well-defined ED50 of 3 x 10^-11 M for adenylate cyclase activation in rat pituitary cells [3], rGRF(1-29)NH2 serves as an essential reference standard for characterizing novel GHRH agonists and antagonists. Its use in studies that delineated GHRH receptors from VIP receptors [4] underscores its value in dissecting specific signaling pathways without cross-reactivity, a crucial consideration for drug discovery programs targeting the GHRH receptor.

Peptide Stability and Metabolism Studies

The well-characterized catabolism of rGRF(1-29)NH2, with its defined half-lives of 18 ± 4 min in serum and 13 ± 3 min in liver homogenate due to DPP IV cleavage [5], makes it an ideal substrate for research into peptide stability. This data provides a clear baseline for evaluating the effectiveness of structural modifications designed to enhance proteolytic resistance in next-generation analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for GRF (1-29) amide (rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.